Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
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Overview
Description
Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 2-methoxyphenyl group: This step involves the coupling of the pyridazine ring with 2-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the tert-butyl carbamate group: This final step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine or a piperazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazine or piperazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Biological Studies: The compound is used in studies related to receptor binding, enzyme inhibition, and cellular signaling pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl {1-[6-(2-ethoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
- Tert-butyl {1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
- Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
Uniqueness
Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
tert-butyl N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2,3)28-20(26)22-15-11-13-25(14-12-15)19-10-9-17(23-24-19)16-7-5-6-8-18(16)27-4/h5-10,15H,11-14H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWGGDCHDHQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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